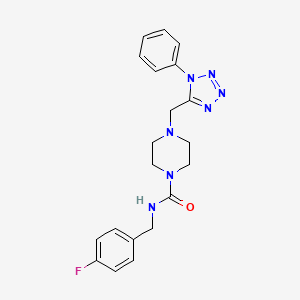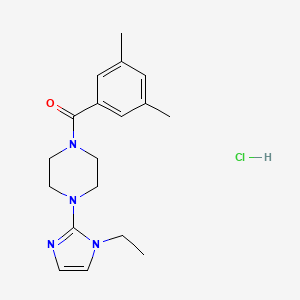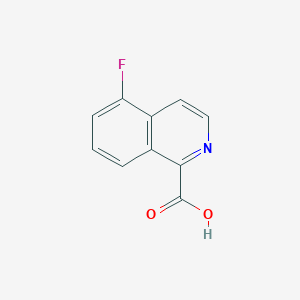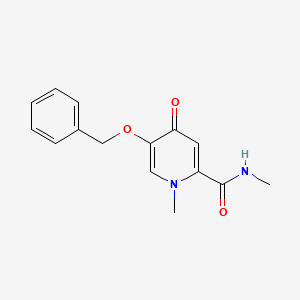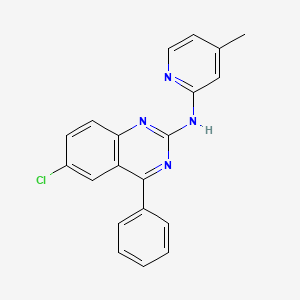
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, also known as CKI-7, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the quinazoline family of compounds and has been shown to exhibit potent inhibitory activity against several kinases, making it a promising candidate for drug development.
作用机制
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine acts as a potent inhibitor of several kinases, including CK1δ, CK1ε, and GSK-3β, by binding to the ATP-binding pocket of these enzymes and preventing their activation. This inhibition leads to the modulation of several cellular processes, including circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Biochemical and Physiological Effects
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been shown to exhibit several biochemical and physiological effects, including the modulation of circadian rhythm regulation, Wnt signaling, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has several advantages for use in laboratory experiments, including its potent inhibitory activity against several kinases, its ability to modulate several cellular processes, and its potential therapeutic applications in various diseases. However, it also has several limitations, including its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, including the development of more potent and selective inhibitors of CK1δ, CK1ε, and GSK-3β, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in various cellular processes. Additionally, the development of more efficient synthesis methods for 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine may also facilitate its use in laboratory experiments and drug development.
合成方法
The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine involves several steps, including the condensation of 4-phenyl-2-aminobenzoic acid with 4-methyl-2-pyridinylamine to form the intermediate 4-phenyl-2-(4-methyl-2-pyridinylamino)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 6-chloroquinazoline-2-amine to yield 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine.
科学研究应用
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent inhibitory activity against several kinases, including CK1δ, CK1ε, and GSK-3β, which are involved in several cellular processes such as circadian rhythm regulation, Wnt signaling, and cell cycle progression.
属性
IUPAC Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLFSMDJCRTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B2950021.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide](/img/structure/B2950025.png)
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)
![1-[5-(5-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)
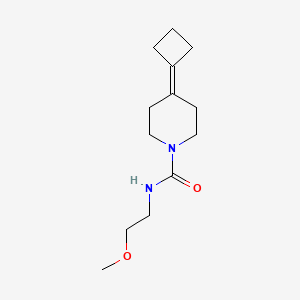
![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)
![N-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)aniline](/img/structure/B2950035.png)
